6-Hydroxy-nonanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

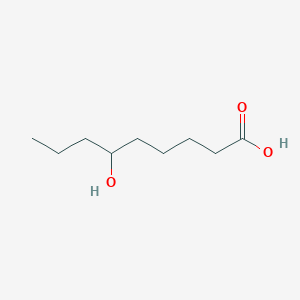

6-Hydroxy-nonanoic acid (C₉H₁₈O₃) is a medium-chain hydroxy fatty acid characterized by a hydroxyl group (-OH) at the sixth carbon of a nine-carbon aliphatic chain. Hydroxy fatty acids are crucial in biological systems, serving as intermediates in lipid metabolism and precursors for signaling molecules. Their physicochemical properties (e.g., solubility, reactivity) and bioactivities are influenced by the hydroxyl group’s position and stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-nonanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of nonanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another method involves the hydrolysis of this compound esters, which can be prepared by esterification of nonanoic acid with appropriate alcohols followed by selective hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of nonanoic acid. Catalysts such as palladium or platinum are used to facilitate the hydroxylation process. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Chemical Reactions of 6-Hydroxy-nonanoic Acid

This compound participates in various chemical reactions typical of carboxylic acids and alcohols:

-

Esterification : this compound can undergo esterification reactions with alcohols, forming esters. These reactions are typically conducted under controlled temperatures and may require catalysts such as sulfuric acid.

-

Oxidation-Reduction : As a substrate in biochemical pathways, this compound can be involved in enzymatic reactions, serving as a substrate for dehydrogenases that facilitate oxidation-reduction processes.

Photooxidation Reactions of Nonanoic Acid

Studies involving nonanoic acid (NA), a related compound, provide insight into its reactivity under photooxidation conditions. Photooxidation reactions of thin films containing nonanoic acid and organic photosensitizers have been comparatively analyzed .

Key findings from these studies include:

-

Vibrational Changes : Exposure to light induces changes in the C–H symmetric and asymmetric stretching vibrations in nonanoic acid. Oxidation of nonanoic acid leads to shifts in the C–H stretch as oxygen addition alters the vibrational modes, resulting in positive and negative absorptions in the spectral region .

-

Dimerization Products : Negative absorptions observed at specific wavenumbers (1470 cm−1

, 1474 and 1415 cm−1

) indicate the loss of O–H in-plane bending modes of nonanoic acid due to the formation of dimerization products . -

Unsaturated Aldehydes : Positive absorption bands at 1635 cm−1

can be attributed to the C=C stretching mode of unsaturated aldehydes . -

Reaction Kinetics : The photochemical kinetic constant, j, influences the reaction rate. The rate constant for the quenching of the photosensitizer by nonanoic acid is significantly faster than its relaxation, leading to H-abstraction of nonanoic acid. Free radicals react with molecular oxygen, forming oxidized products .

Oxidation of Trimethylhexanal to Trimethylhexanoic Acid

Nonanoic acid can be synthesized by oxidation of 3,5,5-trimethylhexanal . The process involves mixing molecular oxygen with 3,5,5-trimethylhexanal at specific temperatures, typically between 20 to 75°C, until the aldehyde is converted to 3,5,5-trimethylhexanoic acid . This method can yield virtually quantitative conversion to the nonanoic acid derivative .

Scientific Research Applications

6-Hydroxy-nonanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-nonanoic acid involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The hydroxyl group’s position significantly impacts chemical behavior and biological roles. Key analogs include:

* No CAS RN found in provided evidence for this compound.

Key Observations

Positional Isomerism: C3 vs. C6 Hydroxyl: 3-Hydroxy-nonanoic acid is a well-studied bacterial metabolite, while the C6 analog’s role remains speculative. The C3 position may enhance solubility in polar solvents compared to mid-chain hydroxyl groups . C9 Hydroxyl: Terminal hydroxylation (C9) is associated with salt formation in drug delivery systems, as seen in calcium 9-hydroxynonanoate .

Biological Activity: 3-Hydroxy-nonanoic acid derivatives exhibit roles in immune response modulation, though direct anti-inflammatory activity (e.g., via NF-κB inhibition) is documented in structurally distinct triterpenes like 20-Hydroxy-3-oxolupan-28-oic acid . Unsaturated analogs like 3-Hydroxy-6(Z)-nonenoic acid are linked to lipid signaling pathways, suggesting that double bonds may synergize with hydroxyl groups in bioactive molecules .

Synthetic and Analytical Considerations: Deuterated analogs (e.g., Nonanoic-6,6,7,7-d₄ acid) are used in tracer studies due to isotopic stability, highlighting the importance of isotopic labeling in metabolic research . Branched-chain isomers (e.g., Isononanoic acid) lack hydroxyl groups but are valued in industrial applications for their thermal stability .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 6-Hydroxy-nonanoic acid with high purity for laboratory use?

- Methodology : Synthesis typically involves selective hydroxylation of nonanoic acid precursors. For isotopic analogs (e.g., deuterated derivatives), catalytic deuteration or enzymatic hydroxylation can be employed, as seen in deuterated nonanoic acid derivatives (e.g., Nonanoic-6,6,7,7-d4 acid) . Purification via column chromatography (silica gel or reverse-phase) or recrystallization ensures high purity (>98%), as demonstrated in protocols for structurally similar 3-Hydroxynonanoic acid .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is preferred for volatile hydroxy fatty acids. For non-volatile forms, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using reverse-phase C18 columns and electrospray ionization (negative mode) provides high sensitivity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, as applied to related compounds like 6-Aminohexanoic acid .

Q. How does this compound function in microbial metabolic pathways?

- Methodology : Study bacterial fermentation pathways using isotopic labeling (e.g., ¹³C-glucose tracers) to track incorporation into polyhydroxyalkanoates (PHAs). Enzymatic assays (e.g., β-oxidation or hydroxylase activity) can identify metabolic intermediates, as shown for 3-Hydroxynonanoic acid in PHA biosynthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct meta-analyses with strict inclusion criteria (e.g., purity >95%, standardized assay conditions). Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models). Reference hazard assessment frameworks, such as the EU’s CLP Regulation (1272/2008), to account for variability in classification data .

Q. What experimental conditions affect the stability of this compound during long-term storage?

- Methodology : Perform accelerated stability studies under varying temperatures (-20°C to 25°C), pH (4–9), and humidity. Use LC-MS to monitor degradation products (e.g., keto-acids or lactones). Store in inert atmospheres (argon) and amber glass vials to prevent oxidation, as recommended for similar hydroxy acids .

Q. How do structural modifications (e.g., hydroxyl position) influence the enzymatic interaction of this compound with mammalian CYP450 isoforms?

- Methodology : Use recombinant CYP450 enzymes (e.g., CYP4F11) in vitro to compare substrate specificity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities based on hydroxyl positioning. Validate findings with kinetic assays (Km and Vmax) and metabolite profiling, as applied to 3-Hydroxynonanoic acid .

Q. Data Presentation Guidelines

Properties

CAS No. |

75544-91-1 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-hydroxynonanoic acid |

InChI |

InChI=1S/C9H18O3/c1-2-5-8(10)6-3-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |

InChI Key |

USHAAPGWFOVBJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.